molecular formula C4H11N3O3 B15143461 Creatine-d5 H2O (N-methyl-d3; glycine-2,2-d2)

Creatine-d5 H2O (N-methyl-d3; glycine-2,2-d2)

Cat. No.: B15143461
M. Wt: 154.18 g/mol
InChI Key: MEJYXFHCRXAUIL-LUIAAVAXSA-N
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Description

Creatine-d5 (monohydrate) is a deuterium-labeled form of creatine monohydrate. Creatine monohydrate is an endogenous amino acid derivative that plays a crucial role in cellular energy production, particularly in muscle and brain tissues . The deuterium labeling in Creatine-d5 allows for its use in various scientific research applications, particularly in studies involving metabolic pathways and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of creatine monohydrate typically involves the reaction of sodium sarcosinate with cyanamide in an aqueous solution. The reaction is carried out at a temperature range of 70-90°C under stirring conditions. The resulting product is then cooled to precipitate creatine monohydrate crystals, which are subsequently separated, washed, and dried .

Industrial Production Methods

In industrial settings, the production of creatine monohydrate follows a similar synthetic route but on a larger scale. The process involves the use of bipolar membrane electrodialysis to separate and remove sodium ions from the sodium sarcosinate solution, followed by the reaction with cyanamide. The by-products of this process can be utilized to produce organic fertilizers, making the method more sustainable .

Chemical Reactions Analysis

Types of Reactions

Creatine-d5 (monohydrate) undergoes various chemical reactions, including:

    Oxidation: Creatine can be oxidized to form creatinine.

    Reduction: Under certain conditions, creatine can be reduced back to its precursor molecules.

    Substitution: Creatine can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Strong nucleophiles like sodium hydroxide are often employed.

Major Products Formed

    Oxidation: Creatinine

    Reduction: Precursor molecules such as sarcosine and cyanamide

    Substitution: Various substituted creatine derivatives

Scientific Research Applications

Creatine-d5 (monohydrate) has a wide range of scientific research applications:

Mechanism of Action

Creatine-d5 (monohydrate) exerts its effects primarily through its role in the phosphocreatine system. In muscle tissues, creatine is phosphorylated to form phosphocreatine by the enzyme creatine kinase. Phosphocreatine then donates a phosphate group to adenosine diphosphate (ADP) to regenerate adenosine triphosphate (ATP), the primary energy currency of the cell. This process is crucial during short bursts of high-intensity activities .

Comparison with Similar Compounds

Similar Compounds

    Creatine Monohydrate: The non-deuterated form, widely used in dietary supplements.

    Creatine Ethyl Ester: A form of creatine that is claimed to have better absorption.

    Creatine Hydrochloride: Known for its higher solubility compared to creatine monohydrate.

    Buffered Creatine: Contains buffering agents to reduce the conversion of creatine to creatinine in the stomach.

Uniqueness of Creatine-d5 (Monohydrate)

Creatine-d5 (monohydrate) is unique due to its deuterium labeling, which makes it particularly useful in research settings. The deuterium atoms act as tracers, allowing scientists to track the metabolic pathways and pharmacokinetics of creatine with greater precision. This makes Creatine-d5 invaluable in studies aimed at understanding the detailed mechanisms of creatine metabolism and its effects on cellular energy production .

Properties

Molecular Formula

C4H11N3O3

Molecular Weight

154.18 g/mol

IUPAC Name

2-[carbamimidoyl(trideuteriomethyl)amino]-2,2-dideuterioacetic acid;hydrate

InChI

InChI=1S/C4H9N3O2.H2O/c1-7(4(5)6)2-3(8)9;/h2H2,1H3,(H3,5,6)(H,8,9);1H2/i1D3,2D2;

InChI Key

MEJYXFHCRXAUIL-LUIAAVAXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(=N)N)C([2H])([2H])C(=O)O.O

Canonical SMILES

CN(CC(=O)O)C(=N)N.O

Origin of Product

United States

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